molecular formula C22H46N4O B1201031 Pithecolobine CAS No. 22368-82-7

Pithecolobine

Cat. No. B1201031
CAS RN: 22368-82-7
M. Wt: 382.6 g/mol
InChI Key: QEGMJRQKNQFEEZ-UHFFFAOYSA-N
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Description

Pithecolobine is a lactam and an azamacrocycle.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Pithecolobine, isolated from Albizia saman, exhibits significant antimicrobial activity against a range of human pathogenic bacteria and yeasts. It has demonstrated minimum inhibitory concentrations (MIC) values ranging from 1.9–125 µg mL−1. Additionally, pithecolobine shows antioxidant activity with an IC50 value at 250µg mL−1, suggesting its potential as a natural bioactive molecule for developing antimicrobial and antioxidant agents (Thippeswamy et al., 2015).

Chemical Structure Analysis

Antifungal and Antimycotoxin Activities

Pithecolobine has been evaluated for its antifungal and antimycotoxin activities against Fusarium verticillioides. It significantly inhibits the growth of this fungus and the production of fumonisin B1, indicating its potential use as an alternative agent to control fungal and mycotoxin contaminations in food grains (Thippeswamy et al., 2014).

Antibacterial Activity Against Xanthomonas campestris

The antibacterial activity of pithecolobine has been studied against Xanthomonas campestris. It has shown concentration-dependent activity, which could be utilized in alternative strategies for managing diseases caused by Xanthomonas spp. (Venkatesh et al., 2015).

Interaction with DNA and Biological Activities

Studies have shown that pithecolobine interacts with DNA and exhibits cytotoxicity against mammalian cells. Its ability to inhibit enzymes like DNA polymerase and RNA polymerase, as well as its effects on human lymphocyte transformation and inhibition of cyclooxygenase activity, highlight its diverse biological activities (Mar et al., 1991).

properties

CAS RN

22368-82-7

Product Name

Pithecolobine

Molecular Formula

C22H46N4O

Molecular Weight

382.6 g/mol

IUPAC Name

8-nonyl-1,5,9,13-tetrazacycloheptadecan-6-one

InChI

InChI=1S/C22H46N4O/c1-2-3-4-5-6-7-8-13-21-20-22(27)26-19-12-17-24-15-10-9-14-23-16-11-18-25-21/h21,23-25H,2-20H2,1H3,(H,26,27)

InChI Key

QEGMJRQKNQFEEZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1

Canonical SMILES

CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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